molecular formula C21H15BrCl2N2O3 B10976225 4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide

4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide

Cat. No.: B10976225
M. Wt: 494.2 g/mol
InChI Key: SQXUYKPVERHZCM-UHFFFAOYSA-N
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Description

4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.

    Amidation reaction: The 2-bromobenzoyl chloride is then reacted with 2,5-dichloroaniline to form the corresponding amide.

    Methoxylation: Finally, the methoxy group is introduced through a nucleophilic substitution reaction using methanol.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzamides and related compounds.

Scientific Research Applications

4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar compounds to 4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide include:

    4-[(4-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide: This compound has a similar structure but with a different bromine substitution pattern.

    4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-ethoxybenzamide: This compound has an ethoxy group instead of a methoxy group.

    4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-hydroxybenzamide: This compound has a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15BrCl2N2O3

Molecular Weight

494.2 g/mol

IUPAC Name

4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C21H15BrCl2N2O3/c1-29-19-10-12(20(27)26-18-11-13(23)7-8-16(18)24)6-9-17(19)25-21(28)14-4-2-3-5-15(14)22/h2-11H,1H3,(H,25,28)(H,26,27)

InChI Key

SQXUYKPVERHZCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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